3-Methyl-4-morpholin-4-yl-benzoic acid

Vue d'ensemble

Description

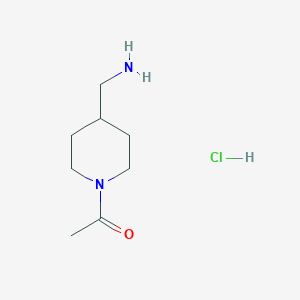

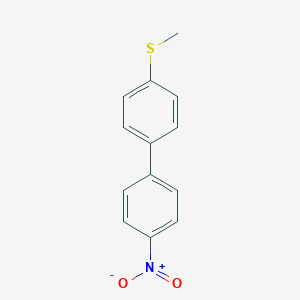

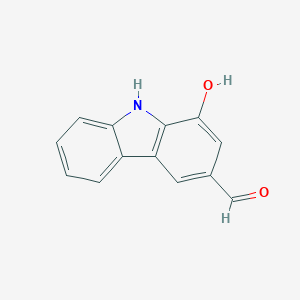

3-Methyl-4-morpholin-4-yl-benzoic acid is a chemical compound with the molecular weight of 221.26 . It is also known by its IUPAC name 3-methyl-4-(4-morpholinyl)benzoic acid .

Molecular Structure Analysis

The InChI code for 3-Methyl-4-morpholin-4-yl-benzoic acid is1S/C12H15NO3/c1-9-8-10 (12 (14)15)2-3-11 (9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3, (H,14,15) . This indicates the specific arrangement of atoms in the molecule.

Applications De Recherche Scientifique

Corrosion Inhibition

Research has shown that certain compounds structurally related to 3-Methyl-4-morpholin-4-yl-benzoic acid, such as benzimidazole derivatives, have been utilized as corrosion inhibitors. These compounds have demonstrated effectiveness in inhibiting corrosion of steel in acidic environments, with studies revealing high inhibition efficiency and mixed-type inhibition behavior (Rbaa et al., 2020).

Anticorrosive and Spectroscopic Analysis

Compounds with structural similarities to 3-Methyl-4-morpholin-4-yl-benzoic acid have been synthesized and characterized, with their anticorrosive activity being evaluated through various techniques like potentiodynamic polarization and impedance spectroscopy. These studies also include quantum mechanical investigations to assess corrosion behavior (Rbaa et al., 2020).

Pharmaceutical Applications

Various derivatives of morpholine, akin to 3-Methyl-4-morpholin-4-yl-benzoic acid, have been synthesized and studied for their pharmacological actions, such as local anesthetic activity. These studies focus on the relationship between molecular structure and pharmacological efficacy, providing insights into the potential therapeutic applications of these compounds (Oelschläger et al., 2001).

Antifungal Drug Development

Research into derivatives of morpholine, similar to 3-Methyl-4-morpholin-4-yl-benzoic acid, has explored their use in the development of antifungal drugs. These studies include examining the mutagenic effects and potential carcinogenicity of these compounds, which is crucial for developing safe and effective therapeutic agents (Bushuieva et al., 2022).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, compounds related to 3-Methyl-4-morpholin-4-yl-benzoic acid have been utilized in the synthesis of polymers. These studies focus on increasing the hydrophilicity of polylactides, highlighting the versatility of morpholine derivatives in polymer chemistry (Wang & Feng, 1997).

Safety and Hazards

The safety data sheet for a similar compound, 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling the compound .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 3-Methyl-4-morpholin-4-yl-benzoic acid (4MBA) is the enzymes involved in the synthesis of DNA and RNA . These enzymes play a crucial role in the replication process, which is essential for bacterial growth .

Mode of Action

4MBA interacts with its targets by inhibiting the synthesis of DNA and RNA . This inhibition disrupts the replication process, thereby preventing the growth and proliferation of bacteria .

Biochemical Pathways

The affected biochemical pathway is the DNA and RNA synthesis pathway . By inhibiting the enzymes involved in this pathway, 4MBA disrupts the normal functioning of the pathway, leading to downstream effects such as the prevention of bacterial growth .

Result of Action

The molecular and cellular effects of 4MBA’s action include the inhibition of DNA and RNA synthesis, which leads to the prevention of bacterial growth .

Action Environment

Propriétés

IUPAC Name |

3-methyl-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJKSKWRBZDCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594222 | |

| Record name | 3-Methyl-4-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-morpholin-4-yl-benzoic acid | |

CAS RN |

197445-65-1 | |

| Record name | 3-Methyl-4-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)

![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)